3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Researchers developing kinase inhibitors face time-consuming de novo scaffold synthesis. 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine eliminates this bottleneck: • Validated pharmacophore: Derivatives achieve sub-10 nM potency against FGFR1-3 (IC₅₀ 7-25 nM), BTK (6.0 nM), and sub-1 nM against TNIK • Orthogonal diversification: C-3 chlorine enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings; N-7 position available for alkylation per US05439917A1 • Supply chain: ≥95% purity, stored at 2-8°C, shipped ambient for immediate global delivery

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 145934-55-0
Cat. No. B114144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
CAS145934-55-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)N=CC=C2)Cl
InChIInChI=1S/C8H7ClN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
InChIKeySCIDGPXFCGMDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-methyl-7-azaindole Procurement & Baseline


3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 145934-55-0, MF: C₈H₇ClN₂, MW: 166.61 g/mol) is a 7-azaindole derivative featuring a fused pyrrolo[2,3-b]pyridine core with a chlorine substituent at the 3-position and a methyl group at the 2-position [1]. This heterocyclic scaffold has been extensively validated across multiple kinase targets, including FGFR1-4, c-Met, MELK, TNIK, BTK, and CDK8, with optimized derivatives achieving low nanomolar IC₅₀ values [2]. The compound's rigid bicyclic framework and dual substitution pattern provide a chemically defined platform for medicinal chemistry optimization, particularly in kinase inhibitor development [3].

3-Chloro-2-methyl-7-azaindole: Why It Cannot Be Replaced


The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent position and electronic character [1]. The 3-chloro substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are inaccessible with non-halogenated analogs such as 2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-48-8) [2]. Conversely, compounds with alternative halogenation patterns (e.g., 4-substituted or 5-substituted derivatives) exhibit divergent kinase selectivity profiles: 4-substituted 1H-pyrrolo[2,3-b]pyridines have been identified as potent TAK1 and MAP4K2 inhibitors, whereas 3,5-disubstituted variants target IGF-1R and AAK1 [3]. Procurement of the correct substitution pattern is therefore critical for maintaining the intended synthetic pathway and biological target engagement profile [4].

3-Chloro-2-methyl-7-azaindole: Differentiation Evidence


Synthetic Handle: 3-Chloro Cross-Coupling

The 3-chloro substituent in 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine functions as a critical synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling [1]. In contrast, the non-halogenated analog 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole, CAS 23612-48-8) lacks this reactive site, requiring additional synthetic steps such as directed ortho-metallation or electrophilic halogenation to achieve comparable diversification [2]. Patent US05439917A1 exemplifies the compound's utility, reporting a 67% isolated yield (260 mg) for alkylation at the N-7 position with α-chloroacetophenone in acetonitrile [3].

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Multi-Kinase Inhibition Potency

The pyrrolo[2,3-b]pyridine scaffold, exemplified by 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine as a key intermediate, has generated optimized derivatives with potent kinase inhibitory activity across multiple validated oncology targets [1]. Compound 4h (an elaborated pyrrolo[2,3-b]pyridine derivative) demonstrated IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3 respectively [2]. Compound 3p (BTK inhibitor derived from the same scaffold) achieved an enzymatic IC₅₀ of 6.0 nM and cellular IC₅₀ of 14 nM, outperforming the comparator RN486 and a pyrrolo[2,3-d]pyrimidine derivative in the same assay system [3]. TNIK-targeting derivatives achieved sub-1 nM IC₅₀ values in enzyme assays [4].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Physicochemical and Structural Differentiation

The pyrrolo[2,3-b]pyridine core mimics the adenine moiety of ATP, enabling competitive binding to the ATP-binding pocket of diverse kinases [1]. 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine exhibits a calculated LogP of 2.3, topological polar surface area (TPSA) of 28.7 Ų, and zero rotatable bonds (sp³ carbon ratio = 0.125) [2]. In contrast, alternative kinase inhibitor scaffolds such as pyrazolo[3,4-b]pyridine derivatives (e.g., compound 9 with c-Met IC₅₀ = 22.8 nM) possess distinct electronic and steric profiles that alter target selectivity [3]. The fixed bicyclic architecture with zero rotatable bonds confers a conformational rigidity that may reduce entropic penalties upon target binding compared to more flexible scaffolds [4].

Molecular Docking Physicochemical Profiling Kinase Inhibitor Design

Multi-Kinase Engagement and Selectivity

Optimized derivatives of the pyrrolo[2,3-b]pyridine scaffold demonstrate potent inhibition across multiple kinase families, a property that may be advantageous for overcoming resistance mechanisms in oncology [1]. Compound 16h (a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative structurally related to 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine) exhibited MELK inhibition with IC₅₀ = 32 nM and anti-proliferative activity against A549 (IC₅₀ = 0.109 μM), MDA-MB-231 (IC₅₀ = 0.245 μM), and MCF-7 (IC₅₀ = 0.187 μM) cell lines [2]. In a kinome-wide selectivity screen of 50 kinases, compound 16h demonstrated multi-target engagement, distinguishing it from more selective single-kinase inhibitor scaffolds [3]. In contrast, pyrrolo[2,3-d]pyrimidine derivatives (a related heterocyclic scaffold) exhibited BTK inhibition but with inferior potency to pyrrolo[2,3-b]pyridine derivative 3p (IC₅₀ = 6.0 nM vs. higher values for pyrrolo[2,3-d]pyrimidine comparator) [4].

Polypharmacology Kinase Selectivity Antitumor Activity

3-Chloro-2-methyl-7-azaindole: Procurement Applications


Kinase Inhibitor Lead Optimization

The pyrrolo[2,3-b]pyridine scaffold, with 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine as a core building block, has produced optimized derivatives with sub-10 nM enzymatic potency against FGFR1-3 (7, 9, 25 nM), BTK (6.0 nM), MELK (32 nM), and sub-1 nM potency against TNIK [1]. Procurement of this specific building block enables medicinal chemistry teams to access this validated kinase inhibitor chemotype without de novo scaffold construction. The C-3 chlorine provides a reactive site for diversification via palladium-catalyzed cross-coupling, enabling rapid SAR exploration around the 3-position of the pyrrolo[2,3-b]pyridine core [2].

N-7 Functionalization for Biological Screening

As demonstrated in US Patent US05439917A1, 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes efficient N-7 alkylation with α-haloketones (e.g., α-chloroacetophenone) in acetonitrile to yield N-phenacyl derivatives in 67% isolated yield [1]. This established synthetic route provides a reliable entry point for generating compound libraries targeting the N-7 position, which is a key vector for modulating kinase selectivity and cellular activity [2]. Industrial users should procure this compound when their synthetic strategy requires a pre-functionalized 7-azaindole core with orthogonal reactive sites at C-3 (chlorine) and N-7 (NH) positions.

Multi-Kinase Library Construction for Oncology

The pyrrolo[2,3-b]pyridine scaffold, exemplified by derivatives such as compound 16h, demonstrates potent anti-proliferative activity across multiple cancer cell lines (A549 IC₅₀ = 0.109 μM, MDA-MB-231 IC₅₀ = 0.245 μM, MCF-7 IC₅₀ = 0.187 μM) and engages multiple kinases in selectivity profiling [1]. 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine serves as a starting material for synthesizing 3-substituted derivatives that may recapitulate this polypharmacology profile. Procurement of this building block is indicated for programs seeking to generate compounds with broad kinome engagement rather than single-target selectivity [2].

Scaffold Replacement for Kinase Inhibitors

In direct comparative studies, pyrrolo[2,3-b]pyridine derivative 3p (BTK IC₅₀ = 6.0 nM) exhibited superior potency to both a pyrrolo[2,3-d]pyrimidine comparator and the reference BTK inhibitor RN486 [1]. Similarly, FGFR-targeting pyrrolo[2,3-b]pyridine derivatives achieved low nanomolar potency with favorable molecular weight for subsequent optimization [2]. Procurement of 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is strategically indicated when a research program seeks to replace underperforming heterocyclic scaffolds (e.g., pyrrolo[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines) with a more potent and synthetically versatile alternative [3].

Technical Documentation Hub

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